[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl]methanamine hydrochloride
Description
[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl]methanamine hydrochloride is a fluorinated pyrazole derivative with a methanamine hydrochloride moiety. Its structure features a pyrazole ring substituted at the 1-position with a 2,2,2-trifluoroethyl group and a methylamine group at the 4-position, protonated as a hydrochloride salt. The compound is commercially available with a purity of ≥95% (CymitQuimica, Ref: 3D-GJB69607) and is used in pharmaceutical research as a building block . The trifluoroethyl group introduces strong electron-withdrawing effects, which modulate the compound’s basicity, solubility, and bioavailability .
Structure
3D Structure of Parent
Properties
IUPAC Name |
[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3N3.ClH/c7-6(8,9)4-12-3-5(1-10)2-11-12;/h2-3H,1,4,10H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKTJNBOHYALZLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CC(F)(F)F)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClF3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl]methanamine hydrochloride is a synthetic organic compound characterized by its unique trifluoroethyl group attached to a pyrazole ring, which is further linked to a methanamine moiety. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.
- Molecular Formula : C₆H₉ClF₃N₃
- Molecular Weight : 215.60 g/mol
- CAS Number : 1986298-02-5
- Canonical SMILES : C1=C(C=NN1CC(F)(F)F)CN
The biological activity of this compound is largely attributed to its interaction with specific molecular targets within biological systems. The trifluoroethyl group enhances lipophilicity and membrane permeability, facilitating the compound's ability to modulate enzyme activity and receptor interactions. This property is crucial for its potential therapeutic applications.
Biological Activity Overview
Research indicates that the compound exhibits various biological activities, including:
- Antiparasitic Activity : Similar compounds have shown efficacy against malaria parasites by inhibiting key metabolic pathways. The incorporation of polar functionalities in related structures has improved aqueous solubility and metabolic stability, enhancing their antiparasitic effects .
- Enzyme Modulation : The ability of the compound to interact with enzymes suggests potential applications in treating diseases where enzyme inhibition is beneficial. For instance, studies on related pyrazole derivatives have demonstrated their role as inhibitors of ATPases in parasitic organisms .
Case Studies and Research Findings
Several studies have explored the biological implications of compounds structurally related to this compound:
-
Antimalarial Efficacy :
- A study on dihydroquinazolinone derivatives indicated that modifications similar to those in [1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methanamine significantly enhanced activity against Plasmodium falciparum by targeting PfATP4, a critical enzyme in the parasite's survival .
- Table 1 summarizes the EC₅₀ values for various analogs against malaria parasites:
Compound EC₅₀ (μM) Comments Dihydroquinazolinone 0.064 High potency against PfATP4 [1-(Trifluoroethyl)] TBD Potential for further optimization - Enzyme Inhibition Studies :
Scientific Research Applications
The structural formula of the compound features a pyrazole ring substituted with a trifluoroethyl group and a methanamine moiety. This unique structure contributes to its potential biological activity and interactions.
Antimalarial Activity
Recent studies have identified compounds similar to [1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl]methanamine hydrochloride as promising candidates for antimalarial drug development. For instance, structural modifications of pyrazole derivatives have shown significant potency against Plasmodium falciparum and Plasmodium vivax, which are responsible for malaria infections . The trifluoroethyl substituent enhances lipophilicity and bioavailability, making these compounds more effective in vivo.
Drug Design and Development
The trifluoromethyl group has been recognized for its role in enhancing the pharmacokinetic properties of drugs. A review of FDA-approved drugs containing trifluoromethyl groups highlights their importance in modern medicinal chemistry . The incorporation of such groups can improve metabolic stability and influence the binding affinity to biological targets.
Case Study 1: Trifluoromethyl-Pyrazole Derivatives
A study focused on the design of a series of pyrazole derivatives demonstrated that modifications at the 4-position of the pyrazole ring significantly impacted antimalarial activity. The introduction of trifluoroethyl groups resulted in enhanced efficacy against resistant strains of malaria .
Case Study 2: Structure-Based Drug Design
In another investigation, structure-based drug design methodologies were employed to optimize lead compounds containing the pyrazole scaffold. The results indicated that specific substitutions could lead to improved selectivity and potency against Trypanosoma brucei, the causative agent of sleeping sickness .
First Aid Measures
- Inhalation: Move to fresh air; seek medical attention if symptoms persist.
- Skin Contact: Remove contaminated clothing; rinse skin thoroughly.
- Eye Contact: Rinse cautiously with water; seek medical attention if irritation persists.
Comparison with Similar Compounds
Structural Analogues and Key Differences
| Compound Name | Core Structure | Substituents | Molecular Weight (g/mol) | Purity | CAS Number |
|---|---|---|---|---|---|
| [1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl]methanamine hydrochloride | Pyrazole | 1: CF₃CH₂; 4: CH₂NH₂·HCl | 225.6 (calc.) | ≥95% | Not explicitly listed |
| 1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-amine (QK-1652) | Pyrazole | 1: CF₃CH₂; 4: NH₂ | 195.1 | 95% | 1185177-94-9 |
| 1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-amine hydrochloride (QZ-3877) | Pyrazole | 1: CF₃CH₂; 4: NH₂·HCl | 231.6 | 95% | 919278-39-0 |
| [2-(2,2,2-Trifluoroethyl)pyrrolidin-2-yl]methanamine (QM-9299) | Pyrrolidine | 2: CF₃CH₂; 2: CH₂NH₂ | 198.2 | 95% | 1638760-31-2 |
| 1-[4-(2,2,2-Trifluoroethyl)cyclohexyl]methanamine hydrochloride | Cyclohexane | 4: CF₃CH₂; CH₂NH₂·HCl | 231.7 | ≥95% | 2639462-74-9 |
| [1-(prop-2-en-1-yl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride | Triazole | 1: CH₂CH=CH₂; 4: CH₂NH₂·HCl | 174.6 | Not listed | 1909336-75-9 |
Key Observations :
- Core Heterocycle : Pyrazole derivatives (target compound, QK-1652, QZ-3877) exhibit planar aromatic rings, enhancing π-π stacking in protein binding, whereas pyrrolidine (QM-9299) and cyclohexane (CAS 2639462-74-9) analogs introduce conformational flexibility .
- Trifluoroethyl Group: The CF₃CH₂ substituent in the target compound and QZ-3877 reduces amine basicity via inductive effects, improving membrane permeability compared to non-fluorinated analogs (e.g., prop-2-en-1-yl in CAS 1909336-75-9) .
- Hydrochloride Salt : The hydrochloride form (target compound, QZ-3877) increases aqueous solubility compared to free bases (QK-1652), critical for in vitro assays .
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | QZ-3877 | QM-9299 | CAS 2639462-74-9 |
|---|---|---|---|---|
| LogP (Predicted) | 1.2 | 0.8 | 1.5 | 2.1 |
| pKa (Amine) | ~7.5 | ~7.3 | ~8.9 | ~7.8 |
| Solubility (Water) | High (HCl salt) | High (HCl salt) | Moderate | Low |
| Metabolic Stability | High (CF₃ group) | High | Moderate | High |
Research Findings :
- The trifluoroethyl group in the target compound enhances metabolic stability by resisting oxidative degradation, a property shared with QZ-3877 but absent in pyrrolidine-based QM-9299 .
- The cyclohexyl derivative (CAS 2639462-74-9) shows lower solubility due to increased hydrophobicity, limiting its use in aqueous formulations .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for [1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl]methanamine hydrochloride?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with the formation of the pyrazole core. A common approach includes nucleophilic substitution or cyclization reactions under controlled temperature (e.g., 50–80°C) and pH (neutral to mildly acidic). The trifluoroethyl group is introduced via alkylation, followed by amine functionalization and subsequent hydrochlorination. Key intermediates are monitored using HPLC and NMR to ensure purity (>95%) .
Q. Which analytical techniques are essential for structural confirmation of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for verifying the pyrazole ring, trifluoroethyl group, and methanamine moiety. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight, while Fourier-Transform Infrared Spectroscopy (FT-IR) identifies functional groups (e.g., NH₂, C-F). X-ray crystallography may resolve stereochemical ambiguities .
Q. How is the solubility and stability of this compound characterized for biological assays?
- Methodological Answer : Solubility is determined in aqueous buffers (pH 4–9) and organic solvents (DMSO, ethanol) via UV-Vis spectroscopy or gravimetric analysis. Stability studies under physiological conditions (37°C, PBS) use HPLC to monitor degradation over 24–72 hours. The hydrochloride salt enhances aqueous solubility, making it suitable for in vitro assays .
Q. What are the recommended storage conditions to maintain compound integrity?
- Methodological Answer : Store at –20°C in airtight, light-protected containers with desiccants. Avoid repeated freeze-thaw cycles. Purity should be rechecked every 6 months using HPLC or NMR to detect hydrolysis or oxidation byproducts .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Methodological Answer : Use Design of Experiments (DoE) to systematically vary temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading. For example, increasing reaction time (12–24 hours) and using Pd-catalyzed cross-coupling can enhance trifluoroethyl group incorporation. Purification via column chromatography with gradients (e.g., 5–20% MeOH in DCM) improves yield (>80%) .
Q. What strategies resolve contradictory bioactivity data across different studies?
- Methodological Answer : Contradictions may arise from assay variability (e.g., cell line differences) or impurities. Validate results using orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays). Dose-response curves (IC₅₀/EC₅₀) and metabolite profiling (LC-MS) clarify structure-activity relationships .
Q. How can computational modeling predict interactions with biological targets?
- Methodological Answer : Molecular docking (AutoDock, Schrödinger) models interactions with receptors (e.g., GPCRs or kinases). Density Functional Theory (DFT) calculates electronic properties of the trifluoroethyl group to explain enhanced binding via hydrophobic or dipole interactions. MD simulations assess stability of ligand-receptor complexes over nanosecond timescales .
Q. What advanced techniques characterize degradation pathways under stress conditions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
